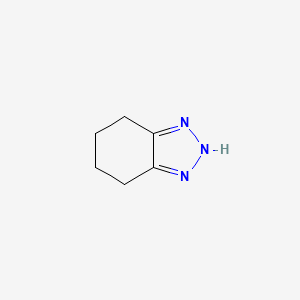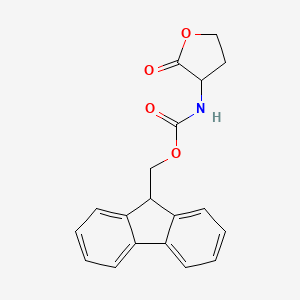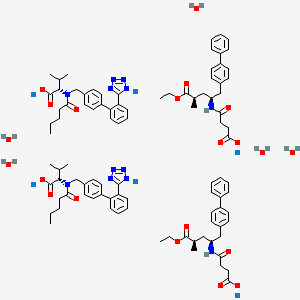![molecular formula C10H12ClNO3 B8036007 [(1S)-1-carboxy-3-oxo-3-phenylpropyl]azanium;chloride](/img/structure/B8036007.png)
[(1S)-1-carboxy-3-oxo-3-phenylpropyl]azanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S)-1-carboxy-3-oxo-3-phenylpropyl]azanium;chloride is a chemical compound with a complex structure It is characterized by the presence of a carboxyl group, a keto group, and a phenyl group attached to a propyl chain, which is further linked to an azanium ion and a chloride ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-carboxy-3-oxo-3-phenylpropyl]azanium;chloride typically involves the following steps:
Formation of the Propyl Chain: The initial step involves the formation of the propyl chain with the desired functional groups. This can be achieved through a series of organic reactions, including aldol condensation and subsequent oxidation.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Azanium Ion: The azanium ion is formed by the protonation of an amine group, which is then coupled with the propyl chain.
Final Assembly: The final step involves the combination of the carboxyl group, keto group, and phenyl group with the azanium ion, followed by the addition of chloride ion to form the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
[(1S)-1-carboxy-3-oxo-3-phenylpropyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
[(1S)-1-carboxy-3-oxo-3-phenylpropyl]azanium;chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of [(1S)-1-carboxy-3-oxo-3-phenylpropyl]azanium;chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways: It influences biochemical pathways, including signal transduction and metabolic processes.
類似化合物との比較
[(1S)-1-carboxy-3-oxo-3-phenylpropyl]azanium;chloride can be compared with similar compounds such as:
[(1S)-1-carboxy-3-oxo-3-phenylpropyl]ammonium;chloride: Similar structure but different ionization state.
[(1S)-1-carboxy-3-oxo-3-phenylpropyl]azanium;bromide: Similar structure but different halide ion.
[(1S)-1-carboxy-3-oxo-3-phenylpropyl]azanium;fluoride: Similar structure but different halide ion.
The uniqueness of this compound lies in its specific combination of functional groups and its chloride ion, which confer distinct chemical properties and reactivity.
特性
IUPAC Name |
[(1S)-1-carboxy-3-oxo-3-phenylpropyl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7;/h1-5,8H,6,11H2,(H,13,14);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZYKVGEOKNNOP-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)O)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C[C@@H](C(=O)O)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-Fluoro-5,15-dioxo-16-phenyl-1,6,14,17-tetraazatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-7(12),8,10,13,16-pentaene-2-carboxylic acid](/img/structure/B8035944.png)
![10-Fluoro-16-(4-fluorophenyl)-5,15-dioxo-1,6,14,17-tetraazatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-7(12),8,10,13,16-pentaene-2-carboxylic acid](/img/structure/B8035947.png)









![1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B8036026.png)

